molecular formula C6H12BrNO3 B1142880 (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide CAS No. 1217856-43-3

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

Cat. No. B1142880
M. Wt: 226.07
InChI Key:
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Description

Synthesis Analysis

BICA-Na is synthesized through the reaction of isocyanuric acid with sodium hydroxide (NaOH) and potassium bromide (KBr) in the presence of an oxidizing agent. This synthesis yields a stable solid that can efficiently transfer bromenium ions to unsaturated substrates, making it a valuable reagent for bromination processes (Crespo et al., 2013).

Molecular Structure Analysis

The molecular structure of BICA-Na and its derivatives has been characterized by various spectroscopic methods, including NMR and high-resolution mass spectrometry. These studies provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and applications in chemical synthesis (Turhanen, 2022).

Chemical Reactions and Properties

BICA-Na serves as an efficient brominating agent for aromatic compounds, alkenes, and various other organic molecules. Its ability to brominate under mild conditions without causing significant side reactions makes it a preferable choice for specific synthetic pathways. The compound's reactivity with different organic substrates illustrates its versatility in organic synthesis (Okada et al., 2003).

Physical Properties Analysis

The physical properties of BICA-Na, such as solubility in various solvents and stability under different conditions, are crucial for its storage and handling. The compound is generally stable, but precautions should be taken to avoid decomposition, which may affect its efficiency as a brominating agent. Understanding these properties is essential for its effective use in chemical reactions (Virgil, 2001).

Chemical Properties Analysis

BICA-Na's chemical properties, including its reactivity with different functional groups and its role in facilitating various chemical transformations, underscore its significance in organic chemistry. The compound's ability to act as a source of electrophilic bromine enables a wide range of bromination reactions, contributing to its utility in synthetic organic chemistry (Hoelz, 2010).

Scientific Research Applications

Chemical Synthesis and Modifications

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is involved in the synthesis and modification of various chemical compounds. Schiff's bases derived from lysine, including derivatives of this compound, have shown promise as corrosion inhibitors for mild steel, with one derivative showing an impressive inhibition efficiency of 95.6% at a specific concentration. The study emphasized the Schiff bases' adsorption on mild steel surfaces, following the Langmuir adsorption isotherm model, with support from various analytical methods such as SEM and EDX (Gupta et al., 2016). Similarly, a specific derivative of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide, known as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, was synthesized from a related compound in good overall yield, showcasing the compound's versatility in chemical synthesis (Adamczyk & Reddy, 2001).

Biochemical Research and Applications

The biochemical properties of derivatives of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide have been studied extensively. For instance, 6-aminohexanoic acid, an ω-amino acid, plays a critical role in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It's also used as a linker in various biologically active structures, indicating its significance in biochemical research and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Macrocyclic and Biologically Active Structures

The compound's derivatives have also been employed in creating complex structures such as a hexaaminomacrocycle, which suggests potential in coordinating complex chemical structures and reactions. This macrocycle, synthesized and crystallized with hydrobromic acid, forms a ditopic complex through hydrogen bonding interactions, showcasing intricate molecular architectures (Gibson et al., 2009).

Future Directions

The future directions for research on “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the available literature.


Please note that this information is based on the closest available data and may not be entirely accurate for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide”. Always consult with a professional for more accurate information.


properties

IUPAC Name

(2S)-2-amino-5-oxohexanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQKNRUNFROUCX-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675591
Record name 5-Oxo-L-norleucine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

CAS RN

1217856-43-3
Record name 5-Oxo-L-norleucine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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